Cas no 45894-21-1 ((2,3-Dihydro-1H-inden-2-yl)hydrazine)

(2,3-Dihydro-1H-inden-2-yl)hydrazine is a versatile hydrazine derivative featuring a fused bicyclic indane scaffold, which enhances its stability and reactivity in synthetic applications. The compound’s unique structure, combining a hydrazine moiety with a rigid indane core, makes it valuable as a building block in organic synthesis, particularly for the preparation of heterocycles and pharmaceutical intermediates. Its reactivity allows for selective functionalization, enabling the formation of hydrazones, azides, and other nitrogen-containing derivatives. The indane backbone contributes to improved steric and electronic properties, facilitating controlled reactions in medicinal chemistry and materials science. This compound is particularly useful in the development of biologically active molecules and coordination chemistry due to its chelating potential.
(2,3-Dihydro-1H-inden-2-yl)hydrazine structure
45894-21-1 structure
Product Name:(2,3-Dihydro-1H-inden-2-yl)hydrazine
CAS No:45894-21-1
MF:C9H12N2
MW:148.204981803894
MDL:MFCD09055333
CID:1085165
PubChem ID:14169933
Update Time:2025-05-20

(2,3-Dihydro-1H-inden-2-yl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • (2,3-Dihydro-1H-inden-2-yl)hydrazine
    • 2,3-Dihydro-1H-inden-2-ylhydrazine
    • 2,3-DIHYDRO-1H-INDEN-2-YLHYDRAZINE XCH3SO3H
    • AKOS009995788
    • SCHEMBL1691712
    • DTXSID30556863
    • EN300-272409
    • 45894-21-1
    • MDL: MFCD09055333
    • Inchi: 1S/C9H12N2/c10-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9,11H,5-6,10H2
    • InChI Key: IEHXIYQFEGQZIJ-UHFFFAOYSA-N
    • SMILES: N(C1CC2C=CC=CC=2C1)N

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38Ų

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Additional information on (2,3-Dihydro-1H-inden-2-yl)hydrazine

(2,3-Dihydro-1H-inden-2-yl)hydrazine: A Comprehensive Overview

(2,3-Dihydro-1H-inden-2-yl)hydrazine, identified by the CAS number 45894-21-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of hydrazine, a nitrogen-containing compound with versatile applications in various chemical reactions. The structure of (2,3-Dihydro-1H-inden-2-yl)hydrazine consists of a hydrazine group attached to a dihydroindenyl ring, which imparts unique electronic and steric properties to the molecule.

Recent studies have highlighted the potential of (2,3-Dihydro-1H-inden-2-yl)hydrazine as a building block in the synthesis of bioactive compounds. Its ability to participate in various condensation reactions makes it a valuable intermediate in drug discovery processes. For instance, researchers have utilized this compound to synthesize heterocyclic frameworks that exhibit promising anti-inflammatory and anticancer activities. These findings underscore the importance of (2,3-Dihydro-1H-inden-2-yl)hydrazine in advancing therapeutic interventions.

The synthesis of (2,3-Dihydro-1H-inden-2-yl)hydrazine involves a multi-step process that typically begins with the preparation of the dihydroindene derivative. This is followed by the introduction of the hydrazine group through nucleophilic substitution or condensation reactions. The optimization of these steps has been a focus of recent research efforts, with chemists exploring greener and more efficient synthetic pathways. For example, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

In terms of chemical properties, (2,3-Dihydro-1H-inden-2-yl)hydrazine exhibits moderate stability under ambient conditions but can undergo decomposition under harsh acidic or basic conditions. Its solubility in organic solvents such as dichloromethane and THF makes it suitable for use in solution-phase reactions. The compound's reactivity is influenced by the electron-donating nature of the dihydroindenyl group, which facilitates nucleophilic attack in various organic transformations.

The application of (2,3-Dihydro-1H-inden-2-yl)hydrazine extends beyond pharmaceuticals into materials science. Recent advancements have demonstrated its utility as a precursor for the synthesis of metalloorganic frameworks (MOFs). These materials exhibit high porosity and surface area, making them ideal candidates for gas storage and catalytic applications. The integration of (2,3-Dihydro-1H-inden-2-ylium) into MOF structures has shown promise in enhancing their stability and functionality.

In addition to its role as an intermediate in organic synthesis, (2,3-Dihydroindene hydrazine) has been explored for its potential in agrochemical applications. Studies have shown that derivatives of this compound can act as effective herbicides by inhibiting key enzymes involved in plant metabolism. This discovery opens new avenues for sustainable pest management strategies in agriculture.

The environmental impact and safety profile of (2,3-Dihydroindene hydrazine) are areas that require further investigation. While preliminary toxicity studies suggest low acute toxicity, long-term exposure effects and ecological risks need to be thoroughly assessed. Regulatory bodies are increasingly emphasizing the importance of green chemistry principles in compound development, and researchers are actively seeking ways to minimize the environmental footprint of this compound.

In conclusion, (2,3-Dihydroindene hydrazine), CAS No: 45894–the compound's versatility and reactivity make it an invaluable tool in modern chemical research.

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